

Synthesizing DRNFLRFamide for In Vitro Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	neuropeptide DF2	
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Abstract

This document provides a comprehensive guide for the synthesis, purification, and in vitro characterization of the neuropeptide DRNFLRFamide (Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2). The protocols detailed herein are based on established solid-phase peptide synthesis (SPPS) methodologies and common in vitro assays for studying peptide-receptor interactions. This guide is intended to facilitate the production of high-purity DRNFLRFamide for pharmacological and physiological studies.

Introduction

DRNFLRFamide belongs to the family of FMRFamide-related peptides (FaRPs), which are known to play diverse roles as neurotransmitters and neuromodulators in invertebrates. To investigate the specific biological functions of DRNFLRFamide, reliable methods for its chemical synthesis and subsequent in vitro evaluation are essential. This application note details the necessary protocols for these procedures.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and in vitro analysis of DRNFLRFamide. These values are representative and may vary depending on specific laboratory conditions and instrumentation.



Parameter	Expected Value	Method of Analysis
Synthesis		
Crude Peptide Yield	70-85%	Gravimetric Analysis
Purity (post-purification)	>95%	Reverse-Phase HPLC
Molecular Weight	Expected: 995.15 Da	Mass Spectrometry (ESI-MS)
In Vitro Assays		
Receptor Binding (Ki)	To be determined	Radioligand Binding Assay
Calcium Mobilization (EC50)	1-100 nM (estimated)	Fluorescence-Based Assay
cAMP Modulation (IC50/EC50)	1-100 nM (estimated)	HTRF or ELISA-based Assay

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of DRNFLRFamide

This protocol is based on the widely used Fmoc/tBu strategy.[1]

1.1. Resin Preparation:

- Start with a Rink Amide resin (0.5-1.0 mmol/g loading capacity) to yield a C-terminally amidated peptide.
- Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
- 1.2. Amino Acid Coupling Cycle (for each amino acid):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).
- · Amino Acid Activation and Coupling:



- In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH), 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
- Allow to pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin and couple for 2 hours at room temperature.
- Washing: Wash the resin with DMF, DCM, and isopropanol, and then dry under vacuum.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
- 1.3. Cleavage and Deprotection:
- After the final coupling step, wash the resin with DCM and dry under vacuum for at least 1 hour.[2]
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2]
- Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin) and gently swirl the mixture occasionally at room temperature for 2-4 hours.[2]
- 1.4. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
- Centrifuge the ether suspension to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether and dry.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water with 0.1% TFA.



1.5. Characterization:

- Confirm the purity of the peptide by analytical RP-HPLC.
- Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS).

In Vitro Assays

- 2.1. Receptor Binding Assay (Competitive Binding):
- Objective: To determine the binding affinity (Ki) of DRNFLRFamide to its putative receptor.
- Procedure:
 - Prepare cell membranes from a cell line expressing the receptor of interest.
 - Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of unlabeled DRNFLRFamide.
 - Separate bound from free radioligand by rapid filtration through a glass fiber filter.
 - Quantify the radioactivity on the filters using a scintillation counter.
 - Calculate the IC50 value from the competition curve and determine the Ki using the Cheng-Prusoff equation.

2.2. Calcium Mobilization Assay:

- Objective: To assess the ability of DRNFLRFamide to induce intracellular calcium release, a common downstream effect of Gq-coupled GPCR activation.
- Procedure:
 - Seed cells expressing the putative receptor in a 96-well black-walled, clear-bottom plate.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Prepare a dilution series of DRNFLRFamide.



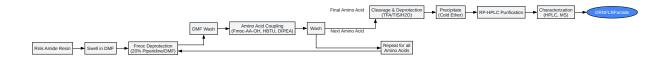
- Measure baseline fluorescence using a fluorescence plate reader.
- Add the DRNFLRFamide dilutions to the cells and immediately measure the change in fluorescence over time.
- Plot the peak fluorescence response against the logarithm of the DRNFLRFamide concentration to determine the EC50 value.

2.3. cAMP Assay:

- Objective: To determine if DRNFLRFamide signals through Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
- Procedure:
 - Culture cells expressing the putative receptor in a suitable plate format.
 - For Gi-coupled receptor testing, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of DRNFLRFamide.
 - For Gs-coupled receptor testing, stimulate the cells with varying concentrations of DRNFLRFamide.
 - Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
 - Plot the cAMP levels against the logarithm of the DRNFLRFamide concentration to determine the IC50 (for Gi) or EC50 (for Gs).

Visualizations

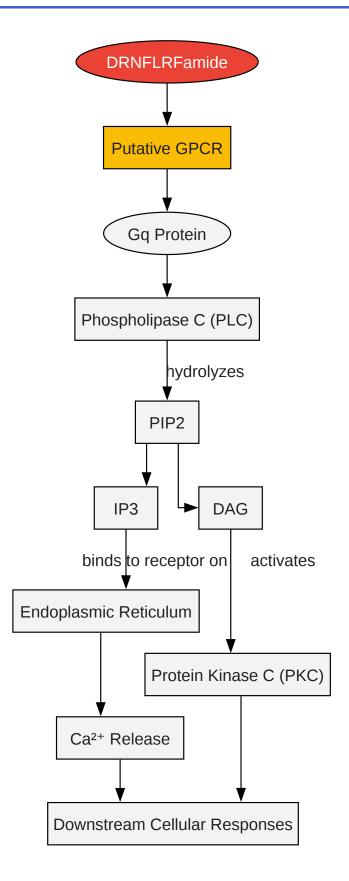




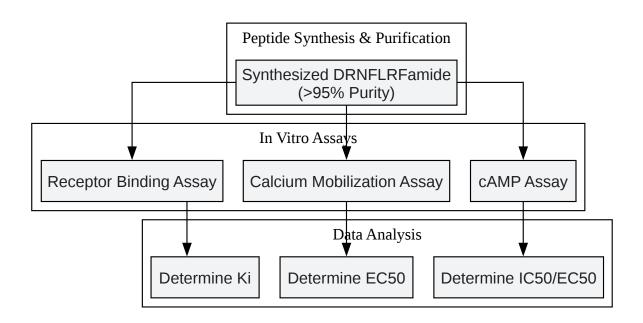
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Caption: Solid-Phase Peptide Synthesis Workflow for DRNFLRFamide.









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References

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